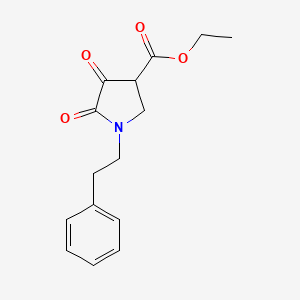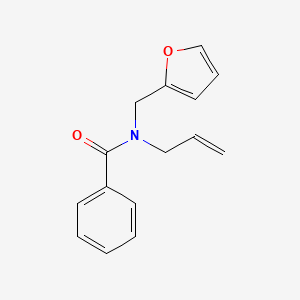
Benzamide, N-(2-furanylmethyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-furanylmethyl)-N-2-propenyl-: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a furanylmethyl and propenyl substituent. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-furanylmethyl)-N-2-propenyl- typically involves the reaction of benzoyl chloride with N-(2-furanylmethyl)-N-2-propenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furanylmethyl or propenyl groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, organometallic reagents, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a useful tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds:
- N-(2-Furanylmethyl)-2-(phenoxymethyl)benzamide
- N-(2-Furanylmethyl)-2-(phenylmethoxy)benzamide
- N-(2-Furanylmethyl)-4-methoxy-2-methylbenzamide
Comparison: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is unique due to the presence of both furanylmethyl and propenyl groups. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
| 65093-09-6 | |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
Clave InChI |
TVNUMHDBCAMFEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


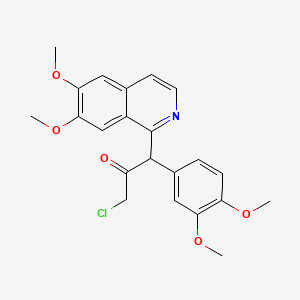

![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)


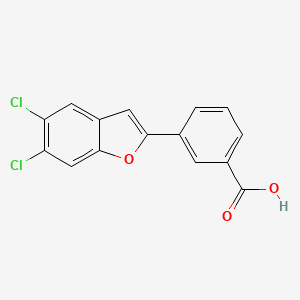
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
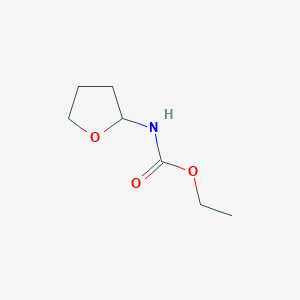
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
